2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 2-chloro-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions include various biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is extensively used in:
Chemistry: As a reagent in Suzuki–Miyaura coupling for the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: In the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of polymers, electronic materials, and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling. The mechanism involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,5-Dimethoxyphenylboronic acid
Comparison: Compared to these similar compounds, 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane offers enhanced stability and reactivity due to the presence of the chloro and methoxy substituents. These functional groups provide unique electronic properties that facilitate its use in various chemical reactions .
Properties
IUPAC Name |
2-(2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPMKYBFBINSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661734 | |
Record name | 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151564-03-2 | |
Record name | 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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